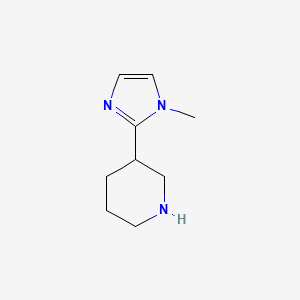

3-(1-methyl-1H-imidazol-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-methyl-1H-imidazol-2-yl)piperidine” is an organic compound that belongs to the class of phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

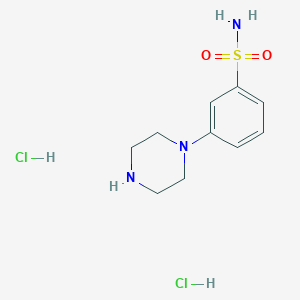

The molecular structure of “3-(1-methyl-1H-imidazol-2-yl)piperidine” is represented by the InChI code:1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H . This indicates that the compound has a molecular weight of 238.16 . Physical And Chemical Properties Analysis

The compound “3-(1-methyl-1H-imidazol-2-yl)piperidine” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Imidazolylmethylpiperidine derivatives have been explored as potential drug candidates due to their diverse pharmacological activities. Researchers have investigated their interactions with receptors, enzymes, and ion channels. Some notable areas include:

- Histamine H3 Receptor Modulation : Imidazolylmethylpiperidines act as histamine H3 receptor antagonists or agonists, influencing neurotransmitter release and cognitive function .

- Antipsychotic Agents : These compounds have been studied for their potential in treating schizophrenia and other neuropsychiatric disorders .

- Antiviral Activity : Some derivatives exhibit antiviral properties, making them interesting targets for drug development .

Organocatalysis and Synthetic Chemistry

Imidazolylmethylpiperidines serve as versatile organocatalysts in synthetic chemistry. Researchers have utilized them in various transformations, such as:

- Asymmetric Reactions : These compounds can catalyze asymmetric reactions, including Michael additions, aldol reactions, and cycloadditions .

- C-C Bond Formation : Imidazolylmethylpiperidines participate in C-C bond-forming reactions, enabling the synthesis of complex molecules .

Materials Science and Coordination Chemistry

In materials science, imidazolylmethylpiperidines have been employed for:

- Metal-Organic Frameworks (MOFs) : These compounds serve as ligands in MOFs, contributing to their structural diversity and gas adsorption properties .

Biological Studies

Researchers have explored the biological effects of imidazolylmethylpiperidines:

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting against oxidative stress-related diseases .

Photophysics and Luminescent Materials

Imidazolylmethylpiperidines have been investigated for their photophysical properties:

- Fluorescent Probes : Certain derivatives display fluorescence, making them useful as probes for biological imaging and sensing .

Agrochemicals and Pest Control

Imidazolylmethylpiperidines have been evaluated for their pesticidal properties:

Eigenschaften

IUPAC Name |

3-(1-methylimidazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNSQHRUUOLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)